(4-Ethylphenyl)urea
Overview
Description
(4-Ethylphenyl)urea, also known as 1-(4-ethylphenyl)urea, is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a 4-ethylphenyl group.
Mechanism of Action
Target of Action
The primary target of (4-Ethylphenyl)urea is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes . This transporter plays a crucial role in the regulation of urea concentration in body fluids, which is essential for maintaining the body’s osmotic balance .
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It interacts with an intracellular site on UT-B in a urea-competitive manner . This means that this compound and urea compete for the same binding site on UT-B, and the presence of this compound prevents urea from binding to the transporter . As a result, the transport of urea across the cell membrane is inhibited .
Biochemical Pathways
The inhibition of UT-B by this compound affects the urea cycle, a series of biochemical reactions that convert toxic ammonia into urea for excretion . The urea cycle also produces endogenous arginine, ornithine, and citrulline . By inhibiting UT-B, this compound can disrupt these processes and potentially lead to an accumulation of ammonia and a decrease in the production of arginine, ornithine, and citrulline .
Pharmacokinetics
It is known that kidney function can significantly impact drug pharmacokinetics . Given that urea transporters like UT-B are highly expressed in the kidneys , it is plausible that kidney function could influence the pharmacokinetics of this compound.
Result of Action
The inhibition of UT-B by this compound leads to a decrease in urea transport across cell membranes . This can result in changes in the concentration of urea in body fluids, potentially disrupting osmotic balance . Furthermore, the disruption of the urea cycle could lead to an accumulation of ammonia, a neurotoxin, and a decrease in the production of certain amino acids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its interaction with UT-B. Additionally, the presence of other compounds that can bind to UT-B may affect the efficacy of this compound by competing for the same binding site . The stability of this compound could also be affected by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
(4-Ethylphenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This interaction is crucial for understanding the compound’s role in nitrogen metabolism. Additionally, this compound has been shown to interact with leucine dehydrogenase, an enzyme involved in amino acid metabolism . These interactions highlight the compound’s importance in biochemical pathways related to nitrogen and amino acid metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of urease by binding to its active site, preventing the hydrolysis of urea . Additionally, the compound can activate leucine dehydrogenase by enhancing its affinity for substrates . These binding interactions and enzyme modulations are central to the compound’s biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrogen and amino acid metabolism. The compound interacts with enzymes such as urease and leucine dehydrogenase, influencing the hydrolysis of urea and the metabolism of amino acids . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Ethylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenyl isocyanate with ammonia or primary amines. This reaction typically occurs under mild conditions and yields the desired urea derivative .
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of 4-ethylphenyl isocyanate with ammonia in the presence of a catalyst. This method is scalable and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (4-Ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds .
Scientific Research Applications
(4-Ethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- (2-Ethylphenyl)urea
- (3-Ethylphenyl)urea
- (4-Methylphenyl)urea
- (4-Butylphenyl)urea
Comparison: (4-Ethylphenyl)urea is unique due to the presence of the 4-ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
(4-ethylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKCTBMQZSHNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188324 | |
Record name | (4-Ethylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34773-66-5 | |
Record name | N-(4-Ethylphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34773-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethylphenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034773665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Ethylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-ethylphenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of water affect the interaction of 4-ethylphenyl isocyanate (4-EPI) with sodium montmorillonite (Na-MMT) and what are the implications for polyurethane nanocomposite synthesis?
A1: The research indicates that the presence of water significantly alters how 4-EPI interacts with Na-MMT. [, ] When Na-MMT is not dried, pre-adsorbed water molecules promote the formation of N,N'-bis(4-ethylphenyl)urea from 4-EPI. [, ] This suggests that water facilitates a reaction pathway favoring urea formation, potentially through hydrolysis of 4-EPI.
Q2: How does the formation of this compound impact the structure development of polyurethane (PU) nanocomposites?
A2: The formation of this compound during PU nanocomposite synthesis, specifically in the presence of undried Na-MMT, can have a significant impact on the material's structure development. [] While the initial addition of Na-MMT accelerates both TDI consumption and urea group formation, a significant retardation in hydrogen bonding development within the hard-segment urea groups is observed after 100 seconds of reaction. [] This disruption, attributed to the formation and subsequent desorption of this compound, highlights the complex interplay between Na-MMT, water, and isocyanates in influencing the final morphology and properties of PU nanocomposites.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.